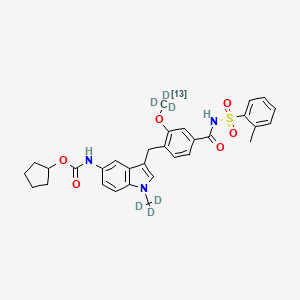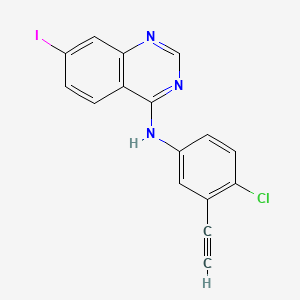
(Rac)-Phorbol-12-(2-methylbutyrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Phorbol-12-(2-methylbutyrate) is a synthetic derivative of phorbol, a natural compound found in the seeds of the Croton tiglium plant Phorbol esters are known for their biological activity, particularly in the activation of protein kinase C (PKC), which plays a crucial role in various cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Phorbol-12-(2-methylbutyrate) typically involves the esterification of phorbol with 2-methylbutyric acid. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified through techniques such as chromatography.
Industrial Production Methods: Industrial production of (Rac)-Phorbol-12-(2-methylbutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of large esterification kettles, where phorbol and 2-methylbutyric acid are combined with a catalyst and refluxed. The product is then purified using industrial-scale chromatography or distillation methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (Rac)-Phorbol-12-(2-methylbutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced phorbol derivatives.
Substitution: The ester group in (Rac)-Phorbol-12-(2-methylbutyrate) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Oxidized phorbol derivatives with altered biological activity.
Reduction: Reduced phorbol derivatives with potential changes in biological properties.
Substitution: Substituted phorbol esters with diverse functional groups.
Scientific Research Applications
(Rac)-Phorbol-12-(2-methylbutyrate) has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its role in activating protein kinase C and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research, due to its ability to modulate cell proliferation and apoptosis.
Industry: Utilized in the development of biochemical assays and as a reference compound in analytical chemistry.
Mechanism of Action
(Rac)-Phorbol-12-(2-methylbutyrate) exerts its effects primarily through the activation of protein kinase C (PKC). The compound binds to the regulatory domain of PKC, leading to its activation. Activated PKC then phosphorylates various target proteins, modulating cellular processes such as gene expression, cell proliferation, and apoptosis. The specific molecular targets and pathways involved in these effects are subjects of ongoing research.
Comparison with Similar Compounds
Phorbol-12-myristate-13-acetate (PMA): Another phorbol ester known for its potent PKC activation.
Phorbol-12,13-dibutyrate (PDBu): A phorbol ester with similar biological activity to (Rac)-Phorbol-12-(2-methylbutyrate).
Phorbol-12,13-diacetate (PDA): A phorbol ester with distinct biological properties.
Uniqueness: (Rac)-Phorbol-12-(2-methylbutyrate) is unique due to its specific ester group, which may confer distinct biological properties compared to other phorbol esters. Its ability to activate PKC and modulate cellular processes makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H36O7 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbutanoate |
InChI |
InChI=1S/C25H36O7/c1-7-12(2)21(28)32-20-14(4)24(30)16(18-22(5,6)25(18,20)31)9-15(11-26)10-23(29)17(24)8-13(3)19(23)27/h8-9,12,14,16-18,20,26,29-31H,7,10-11H2,1-6H3 |
InChI Key |
ATDPVGPMLIBMTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12401748.png)

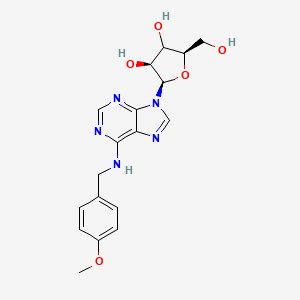
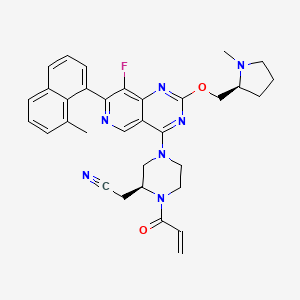
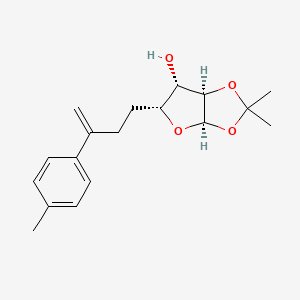

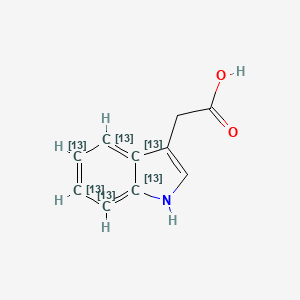
![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)



